molecular formula C10H8FNO2S B15306707 1-Methylisoquinoline-5-sulfonyl fluoride

1-Methylisoquinoline-5-sulfonyl fluoride

Cat. No.: B15306707
M. Wt: 225.24 g/mol
InChI Key: LSJGZIVPJYKBQF-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts specific chemical properties that are exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylisoquinoline-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® . These methods typically offer high yields and can be performed under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂⁺” synthons, facilitating the formation of the C–SO₂F bond. The industrial processes are designed to be efficient and scalable, ensuring the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methylisoquinoline-5-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium fluoride (KF), thionyl fluoride, and various nucleophiles . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .

Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

1-methylisoquinoline-5-sulfonyl fluoride

InChI

InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3

InChI Key

LSJGZIVPJYKBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F

Origin of Product

United States

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